molecular formula C15H11BrN2OS2 B2395203 3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 312613-91-5

3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Cat. No.: B2395203
CAS No.: 312613-91-5
M. Wt: 379.29
InChI Key: YHJCGJBECXFDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a benzo[d]thiazole moiety with a methylthio substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the bromine atom and the methylthio group. The final step involves the formation of the benzamide linkage.

    Preparation of Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Methylthio Substitution: The methylthio group can be introduced via nucleophilic substitution using methylthiol or a methylthiolating agent.

    Formation of Benzamide Linkage: The final step involves coupling the benzo[d]thiazole derivative with a benzoyl chloride or benzamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-brominated benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: Used in the investigation of enzyme inhibition and receptor binding studies.

    Chemical Biology: Employed as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The benzo[d]thiazole moiety is known for its ability to interact with various biological molecules, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(methylthio)benzo[d]thiazole: Lacks the bromine and benzamide groups, making it less versatile in biological applications.

    3-bromo-N-(benzo[d]thiazol-6-yl)benzamide: Similar structure but without the methylthio group, which may affect its binding affinity and biological activity.

    N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide: Lacks the bromine atom, potentially altering its reactivity and interaction with biological targets.

Uniqueness

3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is unique due to the presence of both the bromine and methylthio groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups with the benzo[d]thiazole core makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-bromo-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS2/c1-20-15-18-12-6-5-11(8-13(12)21-15)17-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJCGJBECXFDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.